molecular formula C28H26N4O4S2 B11546188 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]

Cat. No.: B11546188
M. Wt: 546.7 g/mol
InChI Key: HNRQMHVHUVPJRO-UHFFFAOYSA-N
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Description

N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound characterized by its biphenyl structure with methoxy and pyridinylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridinylsulfanyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylsulfanyl groups, where nucleophiles like thiols or amines can replace the pyridinylsulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, and halides under mild to moderate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to primary amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its biphenyl structure makes it a candidate for the development of organic semiconductors and liquid crystals.

Biology and Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Chemistry: Incorporation into polymers to enhance their thermal and mechanical properties.

    Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.

Mechanism of Action

The mechanism by which N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and pyridinylsulfanyl groups can facilitate binding to hydrophobic pockets and metal ions, respectively, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.

    Pyridinylsulfanyl compounds: Molecules containing the pyridinylsulfanyl group but with different core structures.

    Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings.

Uniqueness

N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the combination of its biphenyl core, methoxy, and pyridinylsulfanyl substituents. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]phenyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C28H26N4O4S2/c1-35-23-15-19(9-11-21(23)31-25(33)17-37-27-7-3-5-13-29-27)20-10-12-22(24(16-20)36-2)32-26(34)18-38-28-8-4-6-14-30-28/h3-16H,17-18H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

HNRQMHVHUVPJRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=CC=CC=N3)OC)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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